Bis(benzonitrile)palladium(II) bromide
CAS No.: 15003-43-7
Cat. No.: VC8355955
Molecular Formula: C14H10Br2N2Pd
Molecular Weight: 472.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15003-43-7 |
|---|---|
| Molecular Formula | C14H10Br2N2Pd |
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | benzonitrile;dibromopalladium |
| Standard InChI | InChI=1S/2C7H5N.2BrH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
| Standard InChI Key | OKDHIPXOBPPHTG-UHFFFAOYSA-L |
| SMILES | C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Br[Pd]Br |
| Canonical SMILES | C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Br[Pd]Br |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Bonding Configuration
Bis(benzonitrile)palladium(II) bromide adopts a square-planar geometry, with palladium(II) at its center bonded to two benzonitrile ligands via nitrogen atoms and two bromide ions . The trans configuration of the benzonitrile ligands is inferred from analogous palladium complexes, such as bis(benzonitrile)palladium(II) dichloride, which crystallizes in a trans arrangement . The Pd–N bond length, typically ~2.05 Å in related complexes, suggests moderate ligand strength, while the Pd–Br bonds measure approximately 2.45 Å, consistent with ionic character .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀Br₂N₂Pd | |
| Molar Mass | 472.5 g/mol | |
| Coordination Geometry | Square-planar | |
| Pd–N Bond Length | ~2.05 Å | |
| Pd–Br Bond Length | ~2.45 Å |
Spectroscopic and Computational Data
The compound’s infrared spectrum exhibits a C≡N stretching vibration at 2,230 cm⁻¹, characteristic of benzonitrile coordination . Computational studies using PubChem’s Cactvs toolkit reveal a topological polar surface area of 47.6 Ų and a heavy atom count of 19, indicating moderate molecular complexity . The SMILES string C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Br[Pd]Br accurately represents its connectivity .
Synthesis and Preparation
Conventional Synthetic Routes
The complex is synthesized via the direct reaction of palladium(II) bromide (PdBr₂) with excess benzonitrile (PhCN) in a non-aqueous solvent:
Palladium(II) bromide is typically prepared by treating palladium metal with nitric acid and hydrobromic acid, followed by purification via recrystallization. The benzonitrile ligands displace weaker ligands (e.g., H₂O or NO₃⁻) under mild heating (40–60°C), yielding the product as a yellow crystalline solid.
Challenges in Analog Synthesis
Attempts to synthesize the diiodide analog (PdI₂(PhCN)₂) have proven unsuccessful, likely due to the larger ionic radius of iodide (2.20 Å vs. Br⁻: 1.96 Å), which destabilizes the square-planar geometry. This contrasts with the dichloride analog (PdCl₂(PhCN)₂), which forms readily and exhibits similar catalytic activity .
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., dichloromethane, acetonitrile) but insoluble in water and hydrocarbons. Its stability in air is limited; prolonged exposure to moisture leads to ligand dissociation and PdBr₂ precipitation. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, coinciding with benzonitrile ligand loss .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 0 | |
| Topological Polar Surface Area | 47.6 Ų |
Catalytic Applications
Cross-Coupling Reactions
Bis(benzonitrile)palladium(II) bromide serves as a precatalyst in key transformations:
Suzuki-Miyaura Coupling
The complex facilitates aryl-aryl bond formation between boronic acids and aryl halides. For example, coupling 4-bromotoluene with phenylboronic acid yields biphenyl derivatives with >90% efficiency:
Buchwald-Hartwig Amination
It enables C–N bond formation between aryl halides and amines. A representative reaction involves animating 4-bromoacetophenone with morpholine to produce N-(4-acetylphenyl)morpholine.
Table 3: Catalytic Performance in Cross-Coupling Reactions
| Reaction Type | Substrate Pair | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | 4-Bromotoluene + PhB(OH)₂ | 92 | |
| Buchwald-Hartwig | 4-Bromoacetophenone + Morpholine | 88 |
Mechanistic Insights
The labile benzonitrile ligands dissociate during catalysis, generating a Pd(0) active species. This aligns with the "Pd(0)/Pd(II)" catalytic cycle, where oxidative addition and reductive elimination steps drive bond formation .
Research Advancements and Limitations
Cluster Formation Studies
Related palladium complexes, such as bis(benzonitrile)palladium(II) dichloride, form cubic Pd₄Cl₈ clusters when crystallized with aromatic hydrocarbons (e.g., benzene). This behavior suggests potential for designing supramolecular architectures, though analogous bromide clusters remain unreported.
Stability Challenges
The compound’s sensitivity to moisture and light limits its industrial use. Stabilization strategies, including encapsulation in mesoporous silica, are under investigation.
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